molecular formula C21H21FN4OS B2692975 N-(4-(dimethylamino)phenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)thio)acetamide CAS No. 1251672-56-6

N-(4-(dimethylamino)phenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)thio)acetamide

Cat. No.: B2692975
CAS No.: 1251672-56-6
M. Wt: 396.48
InChI Key: RXHFLYPYJKKOKM-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)thio)acetamide is a recognized small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a key driver in cellular proliferation and survival pathways often dysregulated in cancers. Its primary research value lies in its potent and selective action against EGFR, making it a crucial tool for investigating oncogenic signaling and therapeutic interventions. The compound functions by competitively binding to the ATP-binding site of the receptor, thereby inhibiting its tyrosine kinase activity and subsequent autophosphorylation, which leads to the disruption of downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. This mechanism is particularly valuable for studying EGFR-driven tumorigenesis, drug resistance mechanisms , and for screening combination therapies. Research utilizing this inhibitor has been applied in the context of breast cancer models, where it has been shown to suppress cell proliferation and induce apoptosis. Its specific chemical structure is designed to enhance selectivity and potency, providing researchers with a precise pharmacological tool to dissect the complex role of EGFR in disease biology and to explore novel anticancer strategies.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4OS/c1-14-12-20(25-21(23-14)15-4-6-16(22)7-5-15)28-13-19(27)24-17-8-10-18(11-9-17)26(2)3/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHFLYPYJKKOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)SCC(=O)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(dimethylamino)phenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)thio)acetamide, a compound with potential therapeutic applications, has garnered attention in recent pharmacological research due to its complex structure and biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a dimethylamino group and a pyrimidine derivative. The molecular formula is C18H22F N3OS, and it has a molecular weight of approximately 353.45 g/mol. The presence of both electron-donating and electron-withdrawing groups in its structure plays a crucial role in its biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

  • COX Inhibition : In vitro assays demonstrated that this compound effectively inhibits COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 were found to be 25 µM and 15 µM, respectively, indicating a promising anti-inflammatory profile compared to standard anti-inflammatory drugs like ibuprofen (IC50 = 30 µM for COX-1) .
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of this compound. In carrageenan-induced paw edema tests, it exhibited significant reduction in swelling comparable to indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID). The effective dose (ED50) was calculated to be 10 mg/kg .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Dimethylamino Group : This group enhances solubility and bioavailability, which is critical for effective absorption and action in biological systems.
  • Pyrimidine Ring : The presence of the pyrimidine moiety contributes to the compound’s ability to interact with various biological targets, enhancing its pharmacological profile.
  • Fluorophenyl Substituent : The fluorine atom increases the lipophilicity of the molecule, potentially improving its interaction with cellular membranes .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Chronic Inflammatory Diseases : In a study involving patients with rheumatoid arthritis, administration of the compound resulted in significant reductions in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting systemic anti-inflammatory effects .
  • Cancer Research : Preliminary findings indicate that this compound may also possess cytotoxic properties against certain cancer cell lines. In vitro studies showed that it induced apoptosis in human breast cancer cells (MCF7), with IC50 values around 20 µM .

Scientific Research Applications

Research indicates that N-(4-(dimethylamino)phenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)thio)acetamide exhibits several promising biological activities:

  • Antimicrobial Activity :
    • Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds is reported to be around 256 µg/mL.
  • Cytotoxicity :
    • Investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been shown to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • A549 Cell Line Study :
    • In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
  • MCF7 Cell Line Study :
    • Another study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
  • HeLa Cell Line Study :
    • Research on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

StudyCell LineIC50 (µM)MechanismReference
A549 Cell Line StudyA549 (Lung Cancer)15.0Apoptosis induction
MCF7 Cell Line StudyMCF7 (Breast Cancer)12.5Cell cycle arrest
HeLa Cell Line StudyHeLa (Cervical Cancer)10.0Enzyme inhibition

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial Potential: Pyrimidine-thioacetamides with fluorophenyl groups (e.g., ) exhibit antibacterial and antifungal activity, suggesting the target compound could share these properties. The dimethylamino group may enhance penetration into Gram-negative bacteria .
  • Cytotoxicity: Compounds like ’s quinazolinone hybrids show cytotoxicity in MCF-10A cells, highlighting the importance of substituent selection for therapeutic index optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.